

# "2-(1H-Pyrazol-3-YL)acetonitrile" physical and chemical properties

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## Compound of Interest

Compound Name: 2-(1H-Pyrazol-3-YL)acetonitrile

Cat. No.: B140931

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## An In-depth Technical Guide to 2-(1H-Pyrazol-3-YL)acetonitrile

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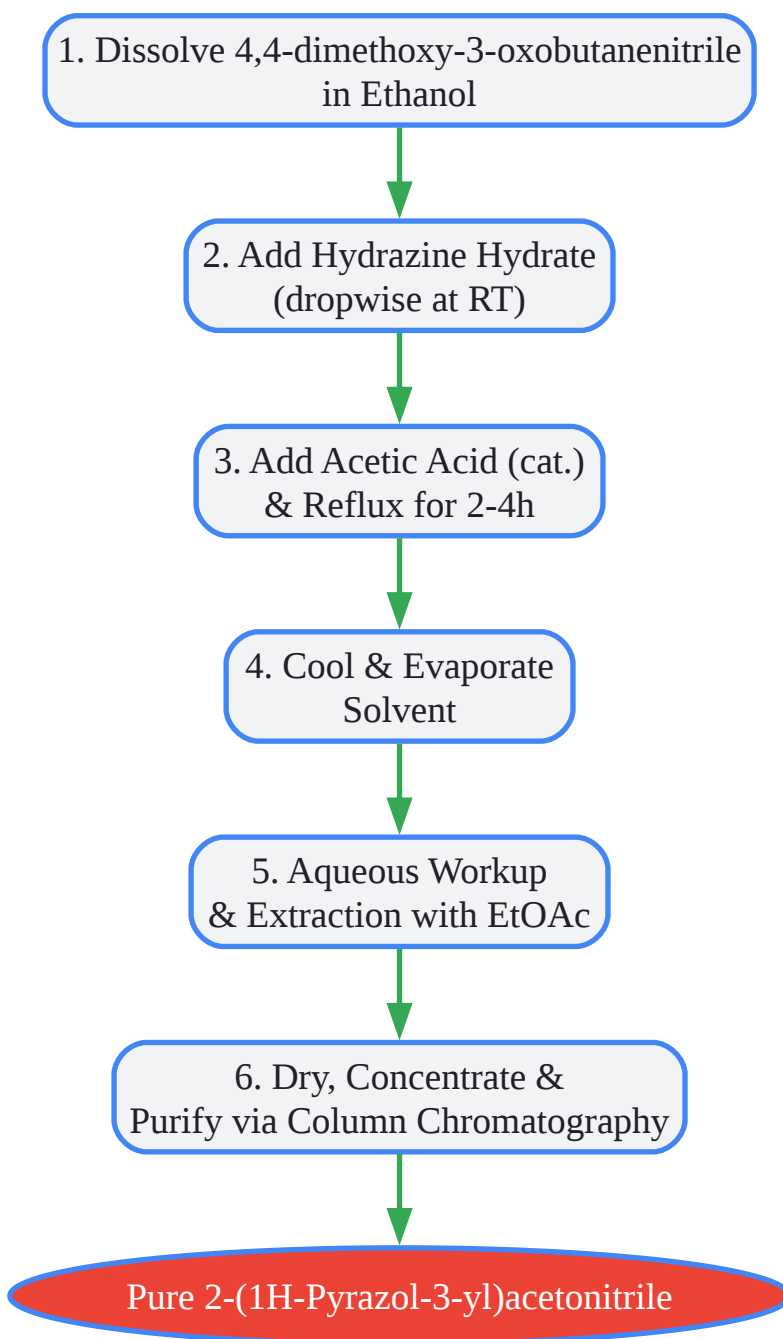
### Introduction

**2-(1H-Pyrazol-3-yl)acetonitrile** (CAS No. 135237-01-3) is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] As a bifunctional molecule, it incorporates both a pyrazole ring and a reactive acetonitrile moiety. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to engage in a wide range of biological interactions.[3][4] The cyanomethyl (-CH<sub>2</sub>CN) group, characterized by its "active methylene" protons, provides a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2-(1H-Pyrazol-3-yl)acetonitrile**. It details a representative synthetic protocol, discusses its chemical reactivity, outlines its applications in drug discovery, and provides essential safety and handling information for laboratory professionals.

### Molecular Structure and Tautomerism

The fundamental structure of **2-(1H-Pyrazol-3-yl)acetonitrile** consists of a cyanomethyl group attached to the C3 position of a pyrazole ring. A critical feature of unsymmetrically substituted pyrazoles is annular tautomerism, wherein the N-H proton can reside on either of the two nitrogen atoms. This results in an equilibrium between the 3-substituted and 5-substituted forms.<sup>[5]</sup> While IUPAC naming conventions may distinguish between these tautomers, in practice, the compound is often referred to interchangeably as **2-(1H-pyrazol-3-yl)acetonitrile** or 2-(1H-pyrazol-5-yl)acetonitrile, as the rapid proton exchange in solution renders them spectroscopically indistinguishable under typical conditions.<sup>[1][6]</sup>



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## Sources

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